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Compound of Interest

Compound Name:
1-(2-Amino-5-

fluorophenyl)ethanone

Cat. No.: B1282869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(2-Amino-5-fluorophenyl)ethanone, a key intermediate in various synthetic

applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for

acquiring such spectra.

Spectroscopic Data Summary
The spectroscopic data for 1-(2-Amino-5-fluorophenyl)ethanone (CAS No: 2343-25-1;

Molecular Formula: C₈H₈FNO) is crucial for its identification and characterization. While a

complete set of publicly available, peer-reviewed spectra is not readily accessible, data can be

inferred from synthetic procedures outlined in patent literature and by comparison with

structurally similar compounds. The expected spectral features are summarized below.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 - 7.2 dd 1H

Ar-H (ortho to -

COCH₃, meta to -

NH₂)

~6.8 - 6.6 m 2H
Ar-H (ortho and para

to -NH₂)

~4.5 (broad s) s 2H -NH₂

2.55 s 3H -COCH₃

Note: Predicted values are based on the analysis of similar aromatic compounds. The solvent

used for analysis (typically CDCl₃ or DMSO-d₆) will influence the exact chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~198 C=O

~158 (d, ¹JCF ≈ 240 Hz) C-F

~140 C-NH₂

~125 Ar-CH

~118 Ar-CH

~115 Ar-CH

~114 Ar-C-COCH₃

~28 -COCH₃

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant

(¹JCF). The chemical shifts are approximate and depend on the solvent.

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group

3450 - 3250 N-H stretch (amine)

1660 - 1640 C=O stretch (ketone)

1620 - 1580 C=C stretch (aromatic)

1250 - 1200 C-F stretch

Table 4: Mass Spectrometry Data
m/z Interpretation

153 [M]⁺ (Molecular ion)

138 [M - CH₃]⁺

110 [M - COCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These are

generalized protocols and may require optimization for specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 1-(2-Amino-5-fluorophenyl)ethanone in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
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Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

A proton-decoupled sequence is typically used to simplify the spectrum.

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally

required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

A background spectrum of the empty sample compartment should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:

The sample can be introduced via direct infusion or through a chromatographic system

such as Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization:

Electron Ionization (EI) is a common method for this type of molecule.

Analysis:

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow
The logical flow from sample preparation to data analysis in a typical spectroscopic

characterization is depicted in the following diagram.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

1-(2-Amino-5-fluorophenyl)ethanone

Dissolution in Deuterated Solvent (NMR) KBr Pellet Preparation (IR) Dilution in Volatile Solvent (MS)

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 1-(2-Amino-5-
fluorophenyl)ethanone.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Amino-5-
fluorophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282869#spectroscopic-data-nmr-ir-ms-of-1-2-
amino-5-fluorophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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